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molecular formula C8H7Cl2NO3 B1631114 2,4-Dichloro-3-ethyl-6-nitrophenol CAS No. 99817-36-4

2,4-Dichloro-3-ethyl-6-nitrophenol

Cat. No. B1631114
M. Wt: 236.05 g/mol
InChI Key: YTVCECQSAPGJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05136109

Procedure details

In the same manner as in Example 13 except that an aqueous solution of 3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is added dropwise to a 50% aqueous nitric acid solution which have been preliminarily charged, the aimed product of 2,4-dichloro-3-ethyl-6-nitrophenol is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:15])=[C:4](S(O)(=O)=O)[CH:5]=[C:6]([Cl:10])[C:7]=1[CH2:8][CH3:9].[N+:16]([O-])([OH:18])=[O:17]>>[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[C:6]([Cl:10])[CH:5]=[C:4]([N+:16]([O-:18])=[O:17])[C:3]=1[OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=C(C1CC)Cl)S(=O)(=O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
have been preliminarily charged

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1CC)Cl)[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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